3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide
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Overview
Description
Benzofurans are a class of organic compounds that are colorless solids derived from coal tar . They have been shown to have many properties relevant to the field of pharmacology, including significant antibacterial, antifungal, antidepressant, and anti-arrhythmic properties .
Synthesis Analysis
Benzofuran compounds can be synthesized through various methods. One such method involves an annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine . This enables the facile synthesis of 1,4-dihydrobenzofuran derivatives in high yields .Molecular Structure Analysis
The molecular structure of benzofuran compounds can be complex. For example, the compound 5-fluoro-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran has a dihedral angle between the planes of the benzofuran ring system and the 3-fluorophenyl ring .Chemical Reactions Analysis
Benzofuran compounds can undergo various chemical reactions. For instance, a Friedel-Crafts alkylation reaction is an electrophilic aromatic substitution reaction in which a carbocation is attacked by a pi bond from an aromatic ring .Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran compounds can vary widely. For example, 4-fluorobenzoic acid, a derivative of benzoic acid, is a colorless solid with a molecular weight of 409.43 .Scientific Research Applications
Antimicrobial and Antifungal Activity
Compounds incorporating benzofuran and acetamide moieties have been synthesized and evaluated for their antimicrobial properties. For instance, novel series of 2-azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties have shown promising antibacterial activity against pathogens such as S. aureus and E. coli. This suggests that compounds with similar structures could be explored for their potential as antimicrobial agents (Idrees et al., 2020).
Synthesis and Characterization
Research in the field of synthetic chemistry has led to the development of novel benzofuran derivatives through various synthetic routes, indicating the versatility and potential for chemical manipulation of benzofuran-based compounds. For example, the synthesis of highly functionalized benzofuran-2-carboxamides via Ugi four-component reaction and microwave-assisted Rap–Stoermer reaction demonstrates the synthetic accessibility of complex benzofuran derivatives (Han et al., 2014).
Development of Novel Therapeutic Agents
Benzofuran derivatives have been explored for their pharmacological properties, including anti-inflammatory and analgesic activities. The synthesis of novel compounds derived from visnaginone and khellinone, leading to benzodifuranyl structures with significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, underscores the potential for benzofuran derivatives in therapeutic applications (Abu‐Hashem et al., 2020).
Fluorescent Chemosensors
Benzofuran derivatives have also been utilized in the development of chemosensors for the detection of metal ions. A benzofuran glycinamide-based chemosensor has shown selective and sensitive detection of Fe3+ ions, demonstrating the applicability of benzofuran derivatives in analytical chemistry and environmental monitoring (Madhu et al., 2022).
Mechanism of Action
Target of Action
The compound “3-(2-([1,1’-biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide” is a benzofuran derivative. Benzofuran derivatives are known to have a wide range of biological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial effects
Mode of Action
The mode of action of “3-(2-([1,1’-biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide” would depend on its specific targets. Benzofuran derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
The affected pathways of “3-(2-([1,1’-biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide” would depend on its specific targets and mode of action. Benzofuran derivatives can affect a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Benzofuran derivatives generally have good bioavailability due to their lipophilic nature .
Result of Action
The molecular and cellular effects of “3-(2-([1,1’-biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide” would depend on its specific targets and mode of action. Benzofuran derivatives can have a variety of effects at the molecular and cellular level due to their diverse biological activities .
Action Environment
The action, efficacy, and stability of “3-(2-([1,1’-biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide” can be influenced by various environmental factors such as pH, temperature, and the presence of other substances. These factors would need to be considered in the design of experiments to study this compound .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
3-(2-([1,1’-biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the specific enzyme and reaction conditions . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme, altering its conformation and activity.
Cellular Effects
The effects of 3-(2-([1,1’-biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events. Additionally, changes in gene expression induced by this compound can lead to alterations in cellular metabolism, affecting processes such as energy production and biosynthesis.
Molecular Mechanism
The molecular mechanism of action of 3-(2-([1,1’-biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide involves several key steps. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it may bind to specific receptors or enzymes, inhibiting their activity and leading to downstream effects on cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-([1,1’-biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide can change over time. This includes information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies . For example, the stability of this compound may be influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, degradation products may form, potentially altering the compound’s activity and effects on cells.
Dosage Effects in Animal Models
The effects of 3-(2-([1,1’-biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide can vary with different dosages in animal models. Studies have shown that this compound can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological effects . Additionally, at high doses, toxic or adverse effects may be observed, highlighting the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
3-(2-([1,1’-biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide is involved in several metabolic pathways, interacting with various enzymes and cofactors . These interactions can influence metabolic flux and metabolite levels, potentially affecting overall cellular metabolism. For example, this compound may inhibit key enzymes in metabolic pathways, leading to the accumulation or depletion of specific metabolites.
Transport and Distribution
The transport and distribution of 3-(2-([1,1’-biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide within cells and tissues involve interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For instance, specific transporters may facilitate the uptake of this compound into cells, while binding proteins may sequester it in particular cellular compartments.
Subcellular Localization
The subcellular localization of 3-(2-([1,1’-biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide can significantly impact its activity and function . This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect energy production and metabolism.
Properties
IUPAC Name |
N-(3-fluorophenyl)-3-[[2-(4-phenylphenyl)acetyl]amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21FN2O3/c30-22-9-6-10-23(18-22)31-29(34)28-27(24-11-4-5-12-25(24)35-28)32-26(33)17-19-13-15-21(16-14-19)20-7-2-1-3-8-20/h1-16,18H,17H2,(H,31,34)(H,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYNZTSSHGUHMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.